molecular formula C7H4F2N2 B053060 4-Amino-2,3-difluorobenzonitrile CAS No. 112279-71-7

4-Amino-2,3-difluorobenzonitrile

Cat. No.: B053060
CAS No.: 112279-71-7
M. Wt: 154.12 g/mol
InChI Key: SITORLJYAUMNMW-UHFFFAOYSA-N
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Scientific Research Applications

4-Amino-2,3-difluorobenzonitrile has several applications in scientific research:

Safety and Hazards

4-Amino-2,3-difluorobenzonitrile is classified as a dangerous substance . It has hazard statements H301-H315-H319-H335, indicating that it is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,3-difluorobenzonitrile typically involves the following steps:

    Starting Material: The process begins with 2,3-difluoroaniline.

    Nitrile Formation: The amino group is converted to a nitrile group using a dehydration reaction.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,3-difluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzonitriles and aniline derivatives, which are useful intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 4-Amino-2,3-difluorobenzonitrile involves its interaction with specific molecular targets. The amino and difluoro groups on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2,3-difluorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable as an intermediate in the synthesis of specialized pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-amino-2,3-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITORLJYAUMNMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562302
Record name 4-Amino-2,3-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112279-71-7
Record name 4-Amino-2,3-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of the crude 4-bromo-2,3-difluoroaniline, 36 g of cuprous cyanide and 908 mL of DMF is heated 7 hours at reflux under an N2 atmosphere. After cooling, 900 mL of 10% aqueous NaCN is added and 45 minutes later 2 L of H2O. The black solution is extracted three times with CH2Cl2 (total volume 4 L). The CH2CL2 extract is washed with H2O, saturated NaHCO3 and H2O (500 mL of each) and then stripped in vacuo. The resulting black oil is purified by dry-column chromatography on silica gel using CH2CL2 as eluent. There is obtained 31.17 g (55% overall yield) of 4-amino-2,3-difluorobenzonitrile, m.p. 108°-110° C., with the expected ion at 156 in the mass spectrum and consistent NMR and IR spectral data.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
36 g
Type
reactant
Reaction Step One
Name
Quantity
908 mL
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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